Technical Guide: Synthesis and Characterization of 4-Fluoropiperidin-2-one Hydrochloride
Technical Guide: Synthesis and Characterization of 4-Fluoropiperidin-2-one Hydrochloride
Topic: Synthesis and characterization of 4-Fluoropiperidin-2-one hydrochloride Content Type: Technical Guide / Whitepaper[1]
Executive Summary
4-Fluoropiperidin-2-one hydrochloride (CAS: 2806209-93-6) is a high-value fluorinated heterocyclic building block used extensively in the development of poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.[1] The introduction of the fluorine atom at the C4 position of the lactam ring modulates the pKa of the adjacent centers, enhances metabolic stability against oxidative metabolism, and induces specific conformational biases through the gauche effect.
This guide details the robust synthesis of 4-fluoropiperidin-2-one hydrochloride, focusing on the nucleophilic deoxofluorination of 4-hydroxypiperidin-2-one.[1] It addresses the specific challenges of fluorinating lactams—namely, the prevention of elimination side-products (enamides) and the handling of the hygroscopic hydrochloride salt.
Strategic Retrosynthesis & Pathway Design
The synthesis of 4-fluoropiperidin-2-one is most efficiently approached via a functional group interconversion (FGI) strategy rather than de novo ring construction.[1] The primary disconnection is the C–F bond.
Retrosynthetic Analysis (DOT Visualization)
The following diagram outlines the logical disconnection of the target molecule back to commercially available precursors.
Figure 1: Retrosynthetic strategy focusing on the C-F bond formation via deoxofluorination.[1]
Detailed Synthetic Protocol
The most reliable route for laboratory and kilogram-scale synthesis involves the deoxofluorination of 4-hydroxypiperidin-2-one.[1] This protocol utilizes Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1]
Safety Note: DAST and Deoxo-Fluor liberate HF upon contact with moisture and can be explosive at elevated temperatures.[1] All reactions must be conducted in a fume hood behind a blast shield.
Step 1: Preparation of 4-Hydroxypiperidin-2-one
If not purchased commercially, this intermediate is prepared via the reduction of piperidine-2,4-dione or reductive cyclization.[1]
Reagents: 4-Hydroxypiperidin-2-one (1.0 equiv), DAST (1.2 equiv), Anhydrous Dichloromethane (DCM).[1]
Step 2: Nucleophilic Deoxofluorination[1][2]
This step is critical. The hydroxyl group is activated by the sulfur reagent, followed by displacement by fluoride.[2]
Protocol:
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Setup: Charge a flame-dried 3-neck round-bottom flask with 4-hydroxypiperidin-2-one (10.0 g, 86.8 mmol) and anhydrous DCM (150 mL) under nitrogen atmosphere. Cool the suspension to -78 °C.
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Addition: Add DAST (13.8 mL, 104 mmol) dropwise via a syringe pump over 30 minutes. Control the exotherm to maintain T < -70 °C.
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Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours. Stir at RT for an additional 8–12 hours.
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Mechanistic Insight: The reaction proceeds via an alkoxy-aminosulfur difluoride intermediate.[1] Warming allows the fluoride anion to displace the activated oxygen via an SN2 mechanism with inversion of configuration (if the starting material is chiral).
-
-
Quench: Cool the mixture to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO₃ (100 mL). Caution: Vigorous CO₂ evolution.[1]
Step 3: Isolation and Salt Formation[1][2]
Lactams are weak bases; however, the hydrochloride salt is often preferred for stability and crystallinity during storage.
Protocol:
-
Extraction: Separate the organic layer from Step 2. Extract the aqueous layer with DCM (3 x 50 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo to yield the crude neutral lactam (oil or low-melting solid).
-
Purification: Purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM) to remove elimination byproducts (dihydro-pyridin-2-ones).
-
Salt Formation: Dissolve the purified neutral lactam (4-fluoropiperidin-2-one) in a minimum amount of anhydrous diethyl ether or ethyl acetate.[1]
-
Precipitation: Add 4M HCl in dioxane (1.1 equiv) dropwise at 0 °C. A white precipitate of 4-fluoropiperidin-2-one hydrochloride will form.
-
Filtration: Filter the solid under nitrogen (hygroscopic), wash with cold ether, and dry under high vacuum over P₂O₅.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Characterization & Data Analysis
The identity of the compound must be validated using 1D and 2D NMR techniques. The presence of fluorine introduces characteristic splitting patterns in the proton and carbon spectra.
Expected Analytical Data
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| 19F NMR | Chemical Shift | Characteristic of secondary fluoride on a piperidine ring.[1] | |
| 1H NMR | H-4 (Geminal) | Large geminal coupling confirms F substitution. | |
| 13C NMR | C-4 (Geminal) | Direct C-F bond confirmation. | |
| 13C NMR | C-3 (Vicinal) | Vicinal coupling to methylene alpha to carbonyl. | |
| Mass Spec | m/z (ESI+) | 118.1 [M+H]⁺ (Neutral mass 117.1) | Confirms molecular weight of the parent lactam. |
| Appearance | Physical State | White to off-white crystalline solid | Hygroscopic salt form.[1] |
Structural Validation Logic
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Absence of Alkene: Check the region
5.5–6.5 ppm in 1H NMR. Signals here indicate elimination to the -unsaturated lactam (impurity). -
Coupling Constants: The magnitude of the JH-F coupling (approx. 47-50 Hz) is the definitive diagnostic for the introduction of the fluorine atom.
Troubleshooting & Critical Parameters
Elimination vs. Substitution
The most common failure mode is the elimination of the activated hydroxyl group to form 5,6-dihydropyridin-2(1H)-one .[1]
-
Cause: High reaction temperature or basic impurities.
-
Solution: Ensure temperature remains below -70 °C during DAST addition. Do not use amine bases (like triethylamine) during the reaction unless buffering is explicitly required for acid-sensitive substrates (rare for this lactam).
Salt Hygroscopicity
The hydrochloride salt of 4-fluoropiperidin-2-one is prone to absorbing atmospheric moisture, which can lead to hydrolysis or "gumming."[1]
-
Solution: Store under argon in a desiccator. Handle in a glovebox if precise stoichiometry is required for downstream reactions.
References
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General Fluorination Methodology: Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.
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Synthesis of 4-Hydroxypiperidin-2-one Precursors: Cui, X., et al. (2005).[1] Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization.[1][3] Organic Letters, 7(25), 5743-5746.
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Commercial Compound Verification: 4-Fluoropiperidin-2-one hydrochloride (CAS 2806209-93-6).[1][4] BLD Pharm Catalog.
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Medicinal Chemistry Application (Fluorinated Piperidines): Rowley, M., et al. (2001).[5] 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists.[1][5] Journal of Medicinal Chemistry, 44(10), 1603-1614.[5]
Sources
- 1. 1255666-77-3|4-Fluoropiperidin-2-one|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chiralen.com [chiralen.com]
- 5. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
